3-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)(PHENYL)AMINO]PROPYL BENZOATE
Overview
Description
3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)(phenyl)amino]propyl benzoate is a complex organic compound that features a benzothiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)(phenyl)amino]propyl benzoate typically involves the reaction of 1,2-benzothiazole-1,1-dioxide with an appropriate amine and benzoic acid derivative. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems allows for precise control over reaction parameters, leading to a more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)(phenyl)amino]propyl benzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to a more reduced form.
Substitution: Various substitution reactions can occur at the benzothiazole ring or the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or phenyl rings.
Scientific Research Applications
3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)(phenyl)amino]propyl benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)(phenyl)amino]propyl benzoate involves its interaction with specific molecular targets, such as ion channels. The compound binds to these targets, inhibiting their activity and thereby modulating various cellular processes. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide: This compound is similar in structure and also acts as a potent Kv1.3 inhibitor.
1,2,4-Benzothiadiazine-1,1-dioxide derivatives: These compounds share the benzothiazole ring system and exhibit various pharmacological activities.
Uniqueness
3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)(phenyl)amino]propyl benzoate is unique due to its specific structural features and its potent inhibitory activity against ion channels like Kv1.3. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)propyl benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c26-23(18-10-3-1-4-11-18)29-17-9-16-25(19-12-5-2-6-13-19)22-20-14-7-8-15-21(20)30(27,28)24-22/h1-8,10-15H,9,16-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRZQRKBOCHEMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCCN(C2=CC=CC=C2)C3=NS(=O)(=O)C4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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